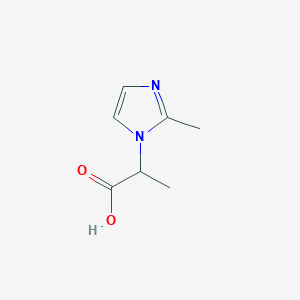
Acétonitrile (2-phényl-1,3-oxazol-4-yl)
Vue d'ensemble
Description
Applications De Recherche Scientifique
(2-Phenyl-1,3-oxazol-4-yl)acetonitrile has several scientific research applications:
Analyse Biochimique
Biochemical Properties
(2-Phenyl-1,3-oxazol-4-yl)acetonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of (2-Phenyl-1,3-oxazol-4-yl)acetonitrile to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of (2-Phenyl-1,3-oxazol-4-yl)acetonitrile on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, (2-Phenyl-1,3-oxazol-4-yl)acetonitrile has been shown to modulate the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, (2-Phenyl-1,3-oxazol-4-yl)acetonitrile exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. Additionally, (2-Phenyl-1,3-oxazol-4-yl)acetonitrile can alter gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in changes in the expression levels of various genes, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Phenyl-1,3-oxazol-4-yl)acetonitrile change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (2-Phenyl-1,3-oxazol-4-yl)acetonitrile remains stable under specific conditions, but its degradation products can have different biological activities. Long-term exposure to (2-Phenyl-1,3-oxazol-4-yl)acetonitrile in in vitro or in vivo studies has revealed potential impacts on cellular health and function .
Dosage Effects in Animal Models
The effects of (2-Phenyl-1,3-oxazol-4-yl)acetonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes or protecting against oxidative stress. At higher doses, (2-Phenyl-1,3-oxazol-4-yl)acetonitrile can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
(2-Phenyl-1,3-oxazol-4-yl)acetonitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell. The compound’s involvement in these pathways highlights its significance in biochemical research .
Transport and Distribution
Within cells and tissues, (2-Phenyl-1,3-oxazol-4-yl)acetonitrile is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions influence the compound’s localization and accumulation within specific cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of (2-Phenyl-1,3-oxazol-4-yl)acetonitrile is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that (2-Phenyl-1,3-oxazol-4-yl)acetonitrile exerts its effects precisely where needed within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenyl-1,3-oxazol-4-yl)acetonitrile typically involves the cyclization of β-hydroxy amides to oxazolines using reagents such as Deoxo-Fluor . The reaction conditions are mild and efficient, ensuring high conversion rates .
Industrial Production Methods
Industrial production methods for (2-Phenyl-1,3-oxazol-4-yl)acetonitrile are not extensively documented. the general approach involves the use of standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification methods to achieve high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Phenyl-1,3-oxazol-4-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, primary amines, and other functionalized compounds .
Mécanisme D'action
The mechanism of action of (2-Phenyl-1,3-oxazol-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The oxazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The nitrile group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-1,3-oxazole: Lacks the nitrile group, which may affect its reactivity and biological activity.
4-Phenyl-1,3-oxazole: Similar structure but different substitution pattern, leading to distinct chemical and biological properties.
2-(4-Methylphenyl)-1,3-oxazol-4-yl)acetonitrile: Contains a methyl group, which can influence its chemical behavior and applications.
Uniqueness
(2-Phenyl-1,3-oxazol-4-yl)acetonitrile is unique due to the presence of both the oxazole ring and the nitrile group, which confer specific reactivity and potential biological activities . This combination makes it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
2-(2-phenyl-1,3-oxazol-4-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c12-7-6-10-8-14-11(13-10)9-4-2-1-3-5-9/h1-5,8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLYDPLGYXCDPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CO2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585476 | |
| Record name | (2-Phenyl-1,3-oxazol-4-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30494-98-5 | |
| Record name | (2-Phenyl-1,3-oxazol-4-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B1602365.png)

![3-[3-(Trifluoromethyl)phenyl]propanamide](/img/structure/B1602372.png)

![(4'-Methyl-[1,1'-biphenyl]-4-yl)methanamine hydrochloride](/img/structure/B1602376.png)



![1-(2-Chloroethyl)-4-[3-(trifluoromethyl)phenyl]piperazine dihydrochloride](/img/structure/B1602380.png)



